2,4,5-Trifluoro-3-ethoxy benzoic acid

Description

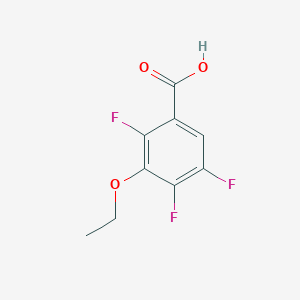

2,4,5-Trifluoro-3-ethoxy benzoic acid (CAS: 169507-61-3) is a fluorinated benzoic acid derivative with the molecular formula C₉H₇F₃O₃ and a molecular weight of 220.146 g/mol . Its structure features three fluorine atoms at the 2-, 4-, and 5-positions of the benzene ring and an ethoxy group (-OCH₂CH₃) at the 3-position. This compound is utilized in pharmaceutical and agrochemical synthesis due to its electron-withdrawing fluorine substituents, which enhance acidity and influence reactivity. Key synonyms include 3-ethoxy-2,4,5-trifluorobenzoic acid and Benzoic acid, 3-ethoxy-2,4,5-trifluoro- .

Properties

IUPAC Name |

3-ethoxy-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-2-15-8-6(11)4(9(13)14)3-5(10)7(8)12/h3H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAPHOPNZQFBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442773 | |

| Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169507-61-3 | |

| Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4,5-trifluorobenzoic acid typically involves the fluorination of a suitable precursor, followed by the introduction of the ethoxy group. One common method starts with tetrachloroisophthalonitrile, which undergoes selective fluorination, reduction, and partial defluorination to yield 2,4,5-trifluoroisophthalonitrile. This intermediate is then hydrolyzed to form 2,4,5-trifluoroisophthalic acid, which can be further modified to introduce the ethoxy group .

Industrial Production Methods: Industrial production methods for 3-Ethoxy-2,4,5-trifluorobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Substitution Reactions

The ethoxy group (-OCH₂CH₃) and fluorine atoms at positions 2, 4, and 5 participate in nucleophilic and electrophilic substitutions:

- Mechanistic Insight : The ethoxy group’s electron-donating nature deactivates the aromatic ring, directing substitutions to meta/para positions relative to fluorine atoms .

Oxidation and Reduction

The carboxylic acid and ethoxy groups influence redox behavior:

- Thermodynamic Stability : Fluorine substituents increase oxidative resistance but enhance reducibility of the carboxyl group .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

Metal Complexation

The compound forms coordination complexes with transition metals:

Radical Reactions

Under photolytic or thermal conditions, fluorine atoms participate in radical pathways:

Comparative Reactivity with Analogues

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Esterification Temperature | 60–80°C | >90% yield at 80°C; <50% below 60°C |

| Substitution pH | 8–10 (basic) | Alkaline conditions favor nucleophilic substitution |

Scientific Research Applications

Chemical Properties and Structure

2,4,5-Trifluoro-3-ethoxy benzoic acid is characterized by the following molecular formula:

- Molecular Formula : C₉H₇F₃O₃

- Molecular Weight : 232.15 g/mol

The compound features three fluorine atoms at positions 2, 4, and 5 on the benzene ring, with an ethoxy group (-OCH₂CH₃) at position 3. This structural arrangement contributes to its reactivity and potential applications in various fields.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique fluorinated structure can enhance reactivity and selectivity in chemical reactions.

Common Reactions:

- Substitution Reactions : The ethoxy group can be replaced by other functional groups.

- Oxidation/Reduction : The compound can undergo oxidation or reduction to form different derivatives.

- Esterification : The carboxylic acid group can react with alcohols to produce esters.

Biology

The compound is being investigated for its potential role in studying enzyme interactions and metabolic pathways. The presence of fluorine atoms may enhance binding affinity to biological targets, making it a candidate for research in enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It is considered an intermediate in drug synthesis and has been evaluated for potential applications in developing new pharmaceuticals.

Case Study :

Research has indicated that derivatives of this compound may exhibit antibacterial activity comparable to traditional antibiotics while minimizing side effects such as phototoxicity .

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties enable it to be used in formulations requiring enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,4,5-trifluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s stability and bioavailability, while the ethoxy group can influence its solubility and reactivity. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

2,4,5-Trifluoro-3-methoxy Benzoic Acid

- Molecular Formula : C₈H₅F₃O₃ (conflicting reports C₈H₅ClF₂O , suggesting possible discrepancies in literature) .

- Molecular Weight : Reported as 190.57 g/mol (inconsistent with theoretical calculations for C₈H₅F₃O₃: ~206 g/mol) .

- CAS Number : 112811-65-1 .

- Key Differences :

- Substituent at 3-position: methoxy (-OCH₃) instead of ethoxy (-OCH₂CH₃), reducing steric bulk and lipophilicity.

- Lower molecular weight (if formula C₈H₅F₃O₃ is correct) due to the smaller methoxy group.

3,4,5-Triethoxybenzoic Acid

Comparative Data Table

| Property | 2,4,5-Trifluoro-3-ethoxy Benzoic Acid | 2,4,5-Trifluoro-3-methoxy Benzoic Acid | 3,4,5-Triethoxybenzoic Acid |

|---|---|---|---|

| Molecular Formula | C₉H₇F₃O₃ | C₈H₅F₃O₃ (disputed) | C₁₃H₁₈O₅ |

| Molecular Weight (g/mol) | 220.146 | 190.57 (conflict noted) | 254.28 |

| CAS Number | 169507-61-3 | 112811-65-1 | 6970-19-0 |

| Substituents | 2,4,5-F; 3-OCH₂CH₃ | 2,4,5-F; 3-OCH₃ | 3,4,5-OCH₂CH₃ |

| Acidity (Theoretical) | High (fluorine electron withdrawal) | Moderate (methoxy electron donation) | Low (no fluorine) |

| Applications | Pharmaceutical intermediates | Agrochemical synthesis | Polymer/lipid chemistry |

Research Findings and Structural Insights

Fluorine Effects: The trifluoro substitution in this compound significantly lowers the pKa compared to non-fluorinated analogs, enhancing its utility in acid-catalyzed reactions .

Steric and Electronic Differences: Ethoxy vs. Methoxy: The ethoxy group’s larger size may impede rotational freedom, as seen in studies of atropisomerism in benzoic acid derivatives (e.g., discusses restricted rotation in dicyano-substituted analogs) . Triethoxy Compound: The absence of fluorine and presence of three ethoxy groups create a highly lipophilic structure, favoring applications in materials science .

Biological Activity

2,4,5-Trifluoro-3-ethoxy benzoic acid is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of trifluoromethyl groups and an ethoxy substituent, enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C11H11F3O3

CAS Number: 169507-61-3

IUPAC Name: 2,4,5-trifluoro-3-ethoxybenzoic acid

The trifluoromethyl groups in this compound are known to influence its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The fluorine atoms can enhance binding affinity to target sites, potentially altering enzyme kinetics and receptor signaling pathways.

- Enzyme Interaction: The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.

- Receptor Binding: Its structural characteristics allow it to bind effectively to specific receptors, influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated benzoic acid derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 10.14 | Hep-G2 | Induction of apoptosis |

| 2,4-Difluoro-3-methoxybenzoic acid | 8.14 | A2058 | Inhibition of cell proliferation |

| 3-Hydroxy-2,4-difluorobenzoic acid | 10.48 | MCF-7 | Cell cycle arrest |

These findings suggest that the trifluoromethyl group contributes to the enhanced activity against cancer cells by promoting apoptosis and inhibiting cell growth.

Anti-Diabetic Activity

In vivo studies using genetically modified models have shown that derivatives of this compound can lower glucose levels significantly. Compounds were tested on Drosophila melanogaster models for their anti-diabetic effects.

| Compound | Glucose Reduction (%) | Model Used |

|---|---|---|

| This compound | 35% | Drosophila melanogaster |

| Control Compound | 10% | Drosophila melanogaster |

This indicates a potential for developing anti-diabetic agents based on the structural features of this compound.

Case Studies

-

Study on Enzyme Activation:

A study demonstrated that derivatives of benzoic acids can activate proteasomal and lysosomal degradation pathways in human fibroblasts. The presence of fluorinated groups was linked to enhanced enzyme activity.- Findings: Compounds showed increased activation rates for cathepsins B and L.

- Implications: Suggests potential applications in aging-related diseases where proteostasis is impaired.

-

Cytotoxicity Assessment:

A series of cytotoxicity assays were performed on various cancer cell lines (e.g., Hep-G2 and A2058). The results indicated that the fluorinated compounds exhibited significant cell death at low concentrations.- IC50 Values: Ranged from 8 to 12 µM across different cell lines.

- Mechanism: Induction of DNA damage and apoptosis confirmed via TUNEL assays.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.